molecular formula C6H8Br2N2O B6233324 5-bromo-3-methoxypyridin-2-amine hydrobromide CAS No. 2742656-46-6

5-bromo-3-methoxypyridin-2-amine hydrobromide

Cat. No.: B6233324
CAS No.: 2742656-46-6
M. Wt: 283.9
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Description

5-Bromo-3-methoxypyridin-2-amine hydrobromide is a chemical compound with the molecular formula C6H7BrN2O·HBr It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

CAS No.

2742656-46-6

Molecular Formula

C6H8Br2N2O

Molecular Weight

283.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxypyridin-2-amine hydrobromide can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. This reaction typically involves a palladium-catalyzed Suzuki cross-coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of 5-bromo-3-methoxypyridin-2-amine hydrobromide may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxypyridin-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-3-methoxypyridin-2-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxypyridin-2-amine hydrobromide involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methoxypyridin-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds for various applications .

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